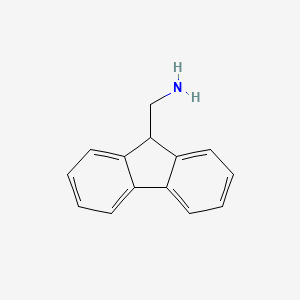

9H-Fluorene-9-methanamine

Vue d'ensemble

Description

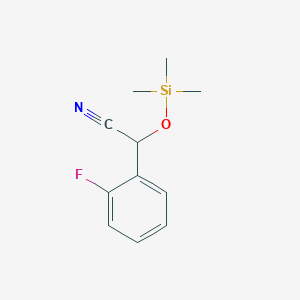

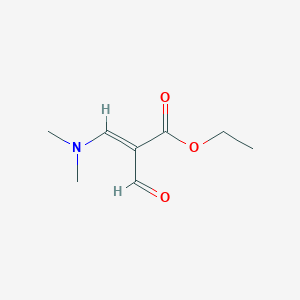

9H-Fluorene-9-methanamine, also known as 1-(9H-Fluoren-9-yl)methanamine, is a chemical compound with the molecular formula C14H13N . It has a molecular weight of 195.26 . It is primarily used for research and development purposes .

Molecular Structure Analysis

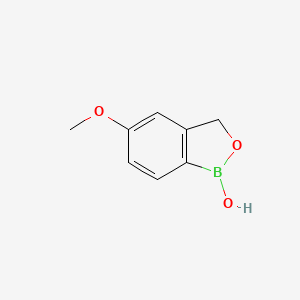

The molecular structure of 9H-Fluorene-9-methanamine consists of a fluorene backbone with a methanamine functional group attached at the 9-position .Applications De Recherche Scientifique

Organic Synthesis

9H-Fluorene-9-methanamine serves as a precursor in organic synthesis, particularly in the selective synthesis of both alkylated and alkenylated fluorenes. This is achieved using a single SNS ligand derived nickel complex, which works via an unsaturated intermediate and involves the borrowing hydrogen approach .

Aerobic Oxidation

This compound is used in the aerobic oxidation of 9H-fluorenes to efficiently synthesize 9-fluorenones under ambient conditions. This process yields fluorenones substituted with nitro, halogen, or alkyl groups in high yield and purity .

Gas Chromatography

In analytical chemistry, 9H-Fluorene-9-methanamine can be utilized in gas chromatography as a standard for calibrating the system due to its defined gas phase thermochemistry data .

Catalysis

The kinetics and mechanism of 9H-fluorene oxidation catalyzed by manganese oxide octahedral molecular sieves have been studied, indicating its role in catalysis .

Charge Transfer Complexes

Research has been conducted on the formation of charge transfer complexes of 9H-fluorene derivatives with other organic compounds, which is significant in the study of molecular interactions and electronic properties .

Inhibition of Cellular Processes

Compounds related to 9H-Fluorene-9-methanamine, like Fluorene-9-bisphenol, have been studied for their ability to inhibit epithelial-mesenchymal transition of cancer cells, indicating potential applications in cancer research .

Safety and Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .

Mécanisme D'action

Mode of Action

It is structurally similar to methenamine , which is known to be hydrolyzed to formaldehyde in acidic environments (pH<6) . Formaldehyde is highly bactericidal . It’s plausible that 9H-Fluorene-9-methanamine might have a similar mode of action, but this needs to be confirmed by further studies.

Biochemical Pathways

Given its potential similarity to methenamine, it might interfere with bacterial growth by cross-linking their proteins and nucleic acids through the released formaldehyde . .

Result of Action

If it acts similarly to methenamine, it might exert bactericidal effects through the release of formaldehyde . .

Action Environment

The action of 9H-Fluorene-9-methanamine might be influenced by environmental factors such as pH, given the potential similarity to methenamine, which is active in acidic environments . Other factors like temperature, presence of other chemicals, and biological factors could also influence its action, efficacy, and stability.

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFALOHNPWGVANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312446 | |

| Record name | 9H-Fluorene-9-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Fluorene-9-methanamine | |

CAS RN |

34577-90-7 | |

| Record name | 9H-Fluorene-9-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34577-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-9-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

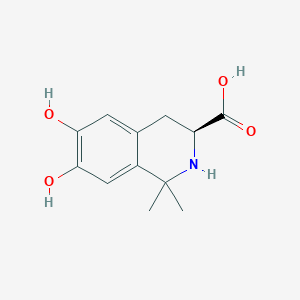

Q1: How does the structure of 2,5,6-trihydroxy-9H-fluorene-9-methanamine (4b) influence its binding affinity for the D1 dopamine receptor?

A1: The research paper suggests that the binding activity of 2-aryldopamine analogs, including 2,5,6-trihydroxy-9H-fluorene-9-methanamine (4b), is correlated with the torsion angle of the biphenyl portion of their structures []. Compounds like 4b that exhibit good D1 dopamine receptor binding tend to have a more planar biphenyl system, meaning the two aromatic rings are closer to being on the same plane. Conversely, when the aromatic rings are orthogonal (perpendicular), the binding affinity for the D1 receptor decreases []. This suggests that a more planar conformation might be favorable for interaction with the D1 receptor binding site.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1340026.png)

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)